molecular formula C12H14N2O3 B160638 1-Benzyl-5-ethoxyimidazolidine-2,4-dione CAS No. 65855-02-9

1-Benzyl-5-ethoxyimidazolidine-2,4-dione

Cat. No. B160638
CAS RN: 65855-02-9
M. Wt: 234.25 g/mol
InChI Key: FUQZCDCFSMSNBP-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethoxyimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol .


Synthesis Analysis

While specific synthesis methods for 1-Benzyl-5-ethoxyimidazolidine-2,4-dione were not found, similar compounds such as 5-benzylidenethiazolidine-2,4-diones have been synthesized and evaluated for various biological activities . Another study also reported the synthesis of a novel series of thiazolidine-2,4-dione molecules .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione include a molecular weight of 234.25 g/mol and a molecular formula of C12H14N2O3 .

Scientific Research Applications

  • Medicine and Synthetic Chemistry

    • Imidazole derivatives have a wide range of biological and pharmacological activities, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • The synthesis of imidazole derivatives involves diverse multicomponent reactions conducted under different conditions .
  • Green Chemistry and Organometallic Catalysis

    • Imidazoles have applications as ionic liquids and N-heterocyclic carbenes (NHCs) in green chemistry and organometallic catalysis .
    • The synthesis of imidazole derivatives involves the use of catalysts and diverse conditions to optimize synthetic efficiency .
  • Pharmaceuticals and Agrochemicals

    • Thiazolidin-2,4-dione (TZD) scaffolds are found in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals .
    • TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
    • Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
    • Their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .
  • Synthetic Chemistry and Biological Applications

    • Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
    • They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
  • Antimicrobial, Antioxidant, and Hypoglycemic Agents

    • The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
    • The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
    • TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
  • Cytotoxicity, Histone Deacetylation, and Protein Phosphatase 1B (PTP1B) Inhibitory Effects

    • New 5-benzylidenethiazolidine-2,4-diones bearing benzenesulfonamide moiety were designed and synthesized .
    • The synthesized compounds were evaluated for several biological activities, including cytotoxicity, histone deacetylation, and protein phosphatase 1B (PTP1B) inhibitory effects .
  • Organic Synthesis and Medicinal Chemistry

    • Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
    • They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
  • Antimicrobial, Antioxidant, and Hypoglycemic Agents

    • The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
    • TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
  • Cytotoxicity, Histone Deacetylation, and Protein Phosphatase 1B (PTP1B) Inhibitory Effects

    • New 5-benzylidenethiazolidine-2,4-diones bearing benzenesulfonamide moiety were designed and synthesized .
    • The synthesized compounds were evaluated for several biological activities, including cytotoxicity, histone deacetylation, and protein phosphatase 1B (PTP1B) inhibitory effects .

Safety And Hazards

The safety data sheet for 1-Benzyl-5-ethoxyimidazolidine-2,4-dione indicates that it has acute oral toxicity (Category 4, H302) .

properties

IUPAC Name

1-benzyl-5-ethoxyimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQZCDCFSMSNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886786
Record name 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-5-ethoxyimidazolidine-2,4-dione

CAS RN

65855-02-9
Record name 5-Ethoxy-1-(phenylmethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65855-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5-ethoxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-5-ethoxyimidazolidine-2,4-dione
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